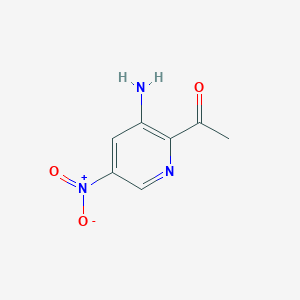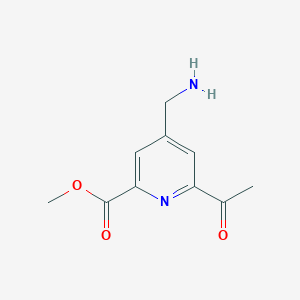
3-Acetyl-5-(chloromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of benzaldehyde, featuring both an acetyl group and a chloromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(chloromethyl)benzaldehyde typically involves the chloromethylation of 3-acetylbenzaldehyde. This can be achieved through the reaction of 3-acetylbenzaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-(chloromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Acetyl-5-(carboxymethyl)benzoic acid.
Reduction: 3-Acetyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Acetyl-5-(substituted methyl)benzaldehyde derivatives.
Applications De Recherche Scientifique
3-Acetyl-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(chloromethyl)benzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetyl and aldehyde groups can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethylbenzaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylbenzaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Chloromethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Acetyl-5-(chloromethyl)benzaldehyde is unique due to the presence of both the acetyl and chloromethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-acetyl-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,5H2,1H3 |
Clé InChI |
XIDDTPNLXILZRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



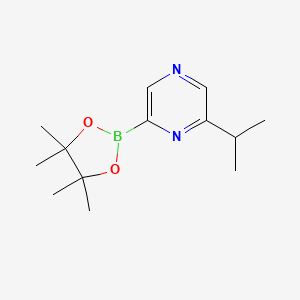
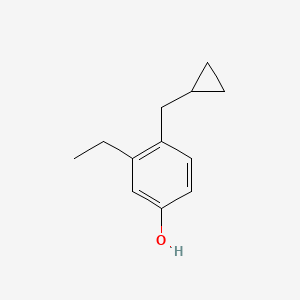
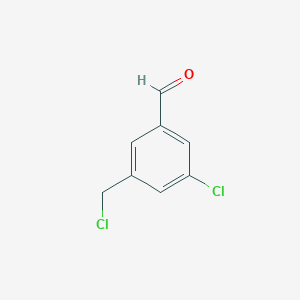
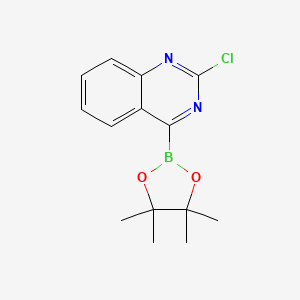
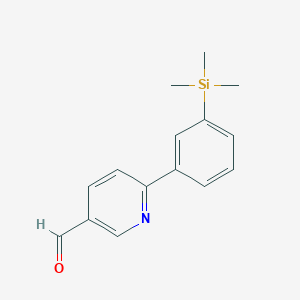
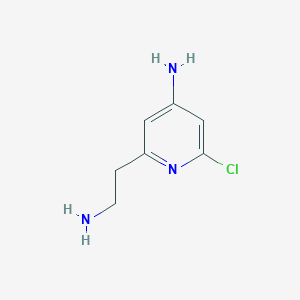
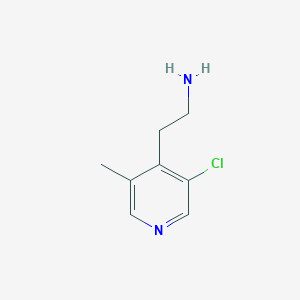

![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14853576.png)

